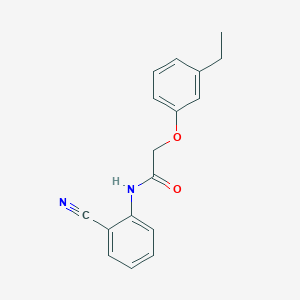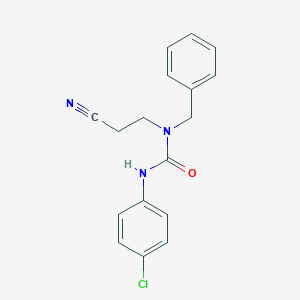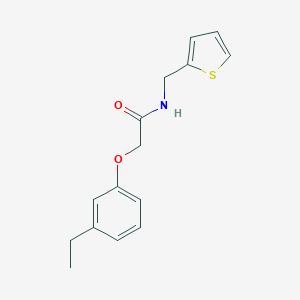![molecular formula C18H21N3O4S B240483 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide, also known as APSBPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are responsible for the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
In inflammatory disorders, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB leads to the downregulation of these molecules, resulting in the attenuation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. The compound has also been shown to reduce the infiltration of immune cells into the affected tissues, resulting in the reduction of tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide in lab experiments is its high yield during synthesis, which makes it readily available for research purposes. The compound also exhibits potent anti-inflammatory and anticancer properties, making it a promising therapeutic agent.
One limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide. One direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its therapeutic potential. Another direction is the investigation of its efficacy in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders.
Furthermore, the development of this compound analogs with improved solubility and potency can also be explored. The identification of new targets and pathways for this compound can also lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-inflammatory and anticancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new therapeutic applications for the compound.
Synthesemethoden
The synthesis of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide involves the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate in the presence of triethylamine, followed by the addition of N-(3-aminopropyl) acetamide. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using this compound. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the progression of these diseases.
Eigenschaften
Molekularformel |
C18H21N3O4S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-[(4-acetamidophenyl)sulfonyl-benzylamino]propanamide |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)20-16-7-9-17(10-8-16)26(24,25)21(12-11-18(19)23)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
InChI-Schlüssel |
LOEURCLZIMEUFU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)